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Compound of Interest

Compound Name: Firsocostat

Cat. No.: B609510 Get Quote

An In-depth Technical Guide to the Discovery and Chemical Structure of Firsocostat (GS-

0976)

Introduction
Firsocostat, also known as GS-0976 and formerly as ND-630, is a potent, liver-directed,

allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Initially identified by Nimbus

Therapeutics and now under development by Gilead Sciences, firsocostat is being

investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2][3] NASH is a severe

form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis,

inflammation, and fibrosis.[4] This guide provides a comprehensive overview of the discovery,

chemical properties, mechanism of action, and the key experimental data for GS-0976.

Discovery and Chemical Structure
GS-0976 was developed as a targeted inhibitor of the two isoforms of ACC, ACC1 and ACC2.

[1][5] The molecule was designed to be liver-specific by acting as a substrate for hepatic

organic anion-transporting polypeptide (OATP) transporters, which facilitates its targeted

biodistribution.[1]

IUPAC Name: 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-

2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[3]

Chemical Formula: C28H31N3O8S[1][3]

Molar Mass: 569.63 g·mol−1[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b609510?utm_src=pdf-interest
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=10645
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=10645
https://en.wikipedia.org/wiki/Firsocostat
https://www.gilead.com/news/news-details/2017/gilead-announces-phase-2-results-for-gs-0976-in-nonalcoholic-steatohepatitis-nash
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6318218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://en.wikipedia.org/wiki/Firsocostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://en.wikipedia.org/wiki/Firsocostat
https://en.wikipedia.org/wiki/Firsocostat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: Firsocostat, ND-630, NDI 010976[1][2]

Mechanism of Action
ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-

CoA to produce malonyl-CoA.[6][7][8] This is the rate-limiting step in de novo lipogenesis

(DNL), the process of synthesizing new fatty acids.[1][8][9] There are two main isoforms of ACC

in mammals:

ACC1: Primarily located in the cytosol, it is involved in the synthesis of fatty acids for

triglyceride storage.[1][8]

ACC2: Found in the mitochondrial membrane, it produces a pool of malonyl-CoA that

allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the

transport of fatty acids into the mitochondria for β-oxidation.[1][8]

GS-0976 is a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[1][10] It binds

to the biotin carboxylase (BC) domain of the enzyme, preventing the dimerization required for

its activity.[1][6] This binding site is distinct from the previously targeted carboxyltransferase

domain.[2] By inhibiting both ACC isoforms, GS-0976 delivers a dual effect:

Reduction of De Novo Lipogenesis (DNL): Inhibition of ACC1 decreases the production of

malonyl-CoA in the cytosol, thereby reducing the synthesis of new fatty acids and hepatic

triglyceride accumulation.[1]

Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 reduces the mitochondrial pool of

malonyl-CoA, which relieves the inhibition of CPT1. This allows for increased transport of

fatty acids into the mitochondria, promoting their oxidation.[1][5]

The net effect is a decrease in hepatic lipid synthesis and an increase in fatty acid breakdown,

addressing the core pathology of NASH.[1]
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Caption: Mechanism of Action of GS-0976 as a dual inhibitor of ACC1 and ACC2.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

GS-0976.

Table 1: In Vitro Inhibitory Activity

Target IC50 Reference

Human ACC1 (hACC1) 2.1 nM [10]

| Human ACC2 (hACC2) | 6.1 nM |[10] |

Table 2: Preclinical Efficacy in Animal Models
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Model Treatment Key Findings Reference

Diet-induced obese
rats

Chronic GS-0976

Reduced hepatic
steatosis,
improved insulin
sensitivity.

[1][10]

Zucker diabetic rats Long-term GS-0976

Improved hepatic

steatosis, lowered

HbA1c.

[11]

| MC4R knockout mice (NASH model) | 8-week GS-0976 | Ameliorated hepatic steatosis and

fibrosis. |[11] |

Table 3: Phase 2 Clinical Trial Results in NASH Patients (12 Weeks)
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Parameter Placebo
GS-0976 (5
mg)

GS-0976 (20
mg)

Reference

Hepatic

Steatosis (MRI-

PDFF)

Median Relative

Change
-8% N/A

-29% (p=0.002

vs placebo)
[1][5]

% Patients with

≥30% Reduction
15% 23%

48% (p=0.004 vs

placebo)
[1][5]

Hepatic De Novo

Lipogenesis

(DNL)

Median Relative

Reduction from

Baseline

N/A N/A -22% (p=0.004) [12]

Serum Fibrosis

Marker (TIMP-1)

Change from

Baseline

No significant

change

No significant

change

Significant

decrease
[1][4]

Plasma

Triglycerides

(TG)

| Median Relative Change from Baseline | -4% | +13% | +11% |[13] |

Experimental Protocols
In Vitro ACC Inhibition Assay

Objective: To determine the potency of GS-0976 in inhibiting human ACC1 and ACC2.

Methodology:
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Recombinant human ACC1 and ACC2 enzymes were expressed and purified.

Enzyme activity was measured by monitoring the incorporation of [¹⁴C]bicarbonate into

acid-stable malonyl-CoA.

GS-0976 was serially diluted and incubated with the enzymes prior to the addition of

substrates (Acetyl-CoA, ATP, bicarbonate).

The reaction was stopped, and the amount of radiolabeled malonyl-CoA was quantified

using scintillation counting.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Fatty Acid Synthesis Assay
Objective: To measure the effect of GS-0976 on DNL in a cellular context.

Methodology:

Human hepatic (HepG2) cells were cultured under standard conditions.[1][8]

Cells were treated with various concentrations of GS-0976 or vehicle control.

[¹⁴C]acetate was added to the culture medium as a tracer for fatty acid synthesis.[1][8]

After an incubation period, cells were harvested, and total lipids were extracted.

The incorporation of [¹⁴C]acetate into the fatty acid fraction was quantified by scintillation

counting.

Cell viability and total protein concentration were measured to ensure the observed effects

were not due to cytotoxicity.[1][8]

In Vivo Efficacy in a Diet-Induced Obesity Rat Model
Objective: To evaluate the long-term effects of GS-0976 on hepatic steatosis and insulin

sensitivity in an animal model of NAFLD.
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Methodology:

Rats were fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.

Animals were randomized to receive daily oral doses of GS-0976 or vehicle for a chronic

period (e.g., 21 days).[1]

Body weight and food intake were monitored throughout the study.

At the end of the treatment period, blood samples were collected for analysis of plasma

glucose, insulin, and lipids.

Livers were harvested, weighed, and analyzed for triglyceride content to quantify hepatic

steatosis.

Insulin sensitivity was assessed using methods such as an oral glucose tolerance test

(OGTT) or hyperinsulinemic-euglycemic clamp.
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Caption: General experimental workflow for preclinical evaluation of GS-0976.

Phase 2 Clinical Trial in NASH Patients
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Objective: To assess the safety and efficacy of GS-0976 in patients with NASH.

Methodology (NCT02856555):[14]

Patient Population: 126 patients with a diagnosis of NASH, confirmed by either historical

biopsy (F1-F3 fibrosis) or non-invasive imaging (MRI-PDFF ≥8% and MRE ≥2.5 kPa).[1]

[14]

Study Design: A randomized, double-blind, placebo-controlled trial.[14]

Intervention: Patients were randomized in a 2:2:1 ratio to receive GS-0976 20 mg, GS-

0976 5 mg, or placebo, administered orally once daily for 12 weeks.[14]

Primary Endpoints: Safety and tolerability.

Secondary/Exploratory Endpoints:

Change in hepatic steatosis measured by MRI-PDFF at week 12.[12]

Change in liver stiffness measured by MRE.[12]

Changes in serum markers of liver injury (e.g., ALT) and fibrosis (e.g., TIMP-1).[12]

Changes in plasma triglycerides and other metabolic parameters.[14]

De Novo Lipogenesis Sub-study: A subset of patients underwent stable isotope labeling

with deuterated water (D₂O) before and at the end of treatment to quantify the fractional

contribution of DNL to plasma palmitate levels, analyzed via gas chromatography-mass

spectrometry.[1]

Conclusion
GS-0976 (firsocostat) is a novel, liver-targeted dual ACC inhibitor that represents a promising

therapeutic strategy for NASH. By simultaneously inhibiting de novo lipogenesis and promoting

fatty acid oxidation, it directly addresses the central mechanism of fat accumulation in the liver.

Preclinical studies have consistently demonstrated its ability to reduce hepatic steatosis and

improve metabolic parameters.[1][10] Phase 2 clinical trials have confirmed these findings in

NASH patients, showing significant reductions in liver fat content and markers of fibrosis.[1][4]
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[14] While an increase in plasma triglycerides has been observed as a class effect of ACC

inhibitors, ongoing research aims to mitigate this and further evaluate the long-term safety and

efficacy of GS-0976 in combination with other agents for the treatment of advanced NASH.[1]

[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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